

An In-depth Technical Guide to 6-Sulfatoxymelatonin: Biochemical Structure, Properties, and Analysis

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Compound of Interest

Compound Name: 6-Sulfatoxymelatonin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical structure, properties, and analytical methodologies for **6-Sulfatoxymelatonin** (aMT6s), the principal urinary metabolite of melatonin. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and chronobiological studies.

Biochemical Structure and Properties

6-Sulfatoxymelatonin, with the chemical formula $C_{13}H_{16}N_2O_6S$, is the conjugated sulfate ester of 6-hydroxymelatonin.^{[1][2]} This sulfation occurs primarily in the liver and significantly increases the water solubility of the molecule, facilitating its renal excretion.^{[3][4]} As the major metabolite, urinary aMT6s levels are a reliable and non-invasive biomarker for assessing the total nocturnal production of melatonin and the status of the circadian rhythm.^{[5][6][7]}

Chemical and Physical Properties

The key physicochemical properties of **6-Sulfatoxymelatonin** are summarized in the table below, with data primarily sourced from the PubChem database.^[2]

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₆ S	[2]
Molecular Weight	328.34 g/mol	[2]
IUPAC Name	[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate	[2]
CAS Number	2208-40-4	[4]
Canonical SMILES	<chem>CC(=O)NCCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O</chem>	[2]
InChI Key	QQEILXDLZRLTME-UHFFFAOYSA-N	[2]
Appearance	Solid (powder)	[8]
Solubility	Enhanced water solubility compared to melatonin	[4]

Pharmacokinetics and Metabolism

Melatonin is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2), to 6-hydroxymelatonin.[9][10] This intermediate is then conjugated with sulfate to form **6-sulfatoxymelatonin**. [9] The half-life of melatonin in human blood is approximately 20 to 50 minutes.[9] While specific pharmacokinetic data for **6-sulfatoxymelatonin** in humans is limited, its urinary excretion pattern closely mirrors the nocturnal secretion profile of melatonin, with a slight delay.[10] Prepubertal children appear to metabolize melatonin faster than adults.[11]

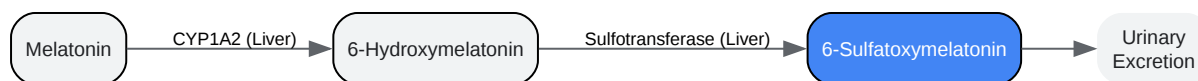
It is important to note that **6-sulfatoxymelatonin** is considered a biologically inactive metabolite primarily for excretion and is not expected to have significant binding affinity for melatonin receptors (MT1 and MT2).

Melatonin Metabolic and Signaling Pathways

The synthesis and signaling of the parent compound, melatonin, are critical to understanding the role of **6-sulfatoxymelatonin** as a biomarker.

Melatonin Metabolic Pathway

The metabolic conversion of melatonin to **6-sulfatoxymelatonin** is a two-step process occurring predominantly in the liver.

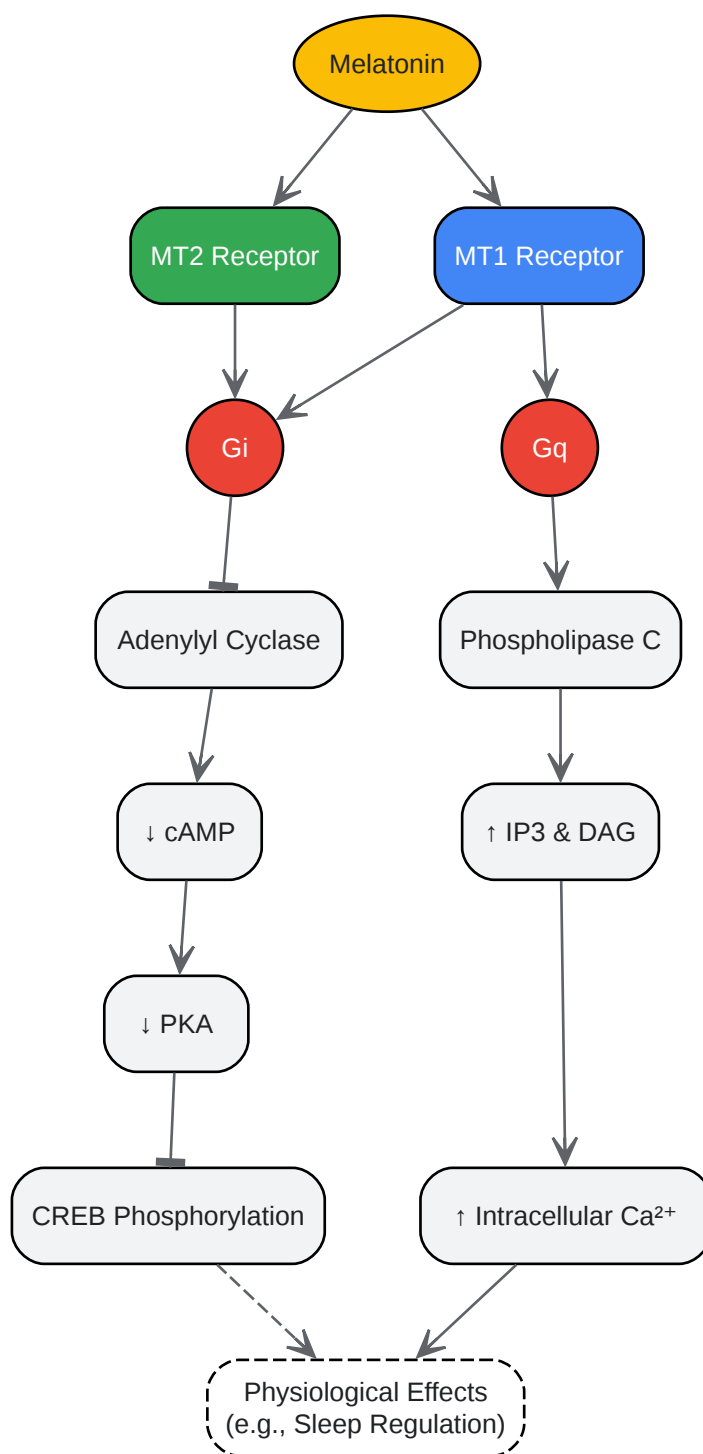


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Caption: Melatonin metabolism to **6-Sulfatoxymelatonin**.

Melatonin Signaling Pathway

Melatonin exerts its biological effects primarily through two G-protein coupled receptors, MT1 and MT2.[12][13] These receptors are involved in regulating various physiological processes, including the sleep-wake cycle. The signaling cascade is complex and can involve multiple downstream effectors.



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Caption: Simplified Melatonin Signaling Pathway via MT1/MT2 receptors.

Experimental Protocols

The quantification of urinary **6-sulfatoxymelatonin** is a cornerstone of circadian rhythm research. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of 6-Sulfatoxymelatonin by ELISA

ELISA is a widely used, high-throughput method for quantifying aMT6s.^{[14][15]} The following is a generalized protocol based on commercially available competitive ELISA kits.

Materials:

- Microplate pre-coated with anti-rabbit IgG
- **6-Sulfatoxymelatonin** standards
- **6-Sulfatoxymelatonin**-biotin conjugate
- Rabbit anti-**6-Sulfatoxymelatonin** antibody
- Enzyme label (Streptavidin-HRP)
- Wash buffer
- Substrate solution (TMB)
- Stop solution
- Urine samples, controls
- Precision pipettes, microplate reader, and washer

Procedure:

- Sample Preparation: Dilute urine samples (e.g., 1:200) with the provided incubation buffer.^[16]
- Competitive Binding:
 - Pipette standards, controls, and diluted samples into the wells of the microplate.

- Add **6-sulfatoxymelatonin**-biotin conjugate to all wells.
- Add rabbit anti-**6-sulfatoxymelatonin** antibody to all wells except the blank.
- Incubate for a specified time (e.g., 3 hours) at 2-8°C to allow for competitive binding.[\[16\]](#)
- Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.[\[16\]](#)
- Enzyme Conjugate Incubation: Add the enzyme label (Streptavidin-HRP) to each well and incubate (e.g., 30 minutes) at 2-8°C.[\[15\]](#)
- Second Washing: Repeat the washing step to remove unbound enzyme label.[\[15\]](#)
- Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark at room temperature (e.g., 15-30 minutes), allowing for color development.[\[16\]](#)
- Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.[\[16\]](#)
- Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[\[16\]](#)
- Calculation: The concentration of **6-sulfatoxymelatonin** in the samples is inversely proportional to the absorbance and is calculated based on a standard curve generated from the standards.[\[16\]](#)

Quantification of 6-Sulfatoxymelatonin by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of aMT6s and is considered a gold-standard method.[\[17\]](#)[\[18\]](#)

Materials and Instrumentation:

- Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)
- Analytical column (e.g., C18 or Phenyl)
- Mobile phases (e.g., ammonium acetate in water with formic acid and acetonitrile with formic acid)

- **6-Sulfatoxymelatonin** standard and deuterated internal standard (e.g., aMT6s-d4)
- Urine samples
- Solid-phase extraction (SPE) cartridges or online SPE system for sample clean-up

Procedure:

- Sample Preparation:
 - Thaw and vortex urine samples.
 - Spike samples, standards, and quality controls with the internal standard.
 - Perform sample clean-up using SPE to remove interfering matrix components.[\[19\]](#) This can be done offline or using an online SPE system.
- Chromatographic Separation:
 - Inject the extracted sample onto the analytical column.
 - Separate **6-sulfatoxymelatonin** from other components using a gradient elution with the mobile phases. A typical run time is around 5-6 minutes.[\[17\]](#)
- Mass Spectrometric Detection:
 - The eluent from the LC is introduced into the mass spectrometer.
 - Ionize the analyte using an appropriate ionization source (e.g., electrospray ionization - ESI, typically in negative mode).[\[19\]](#)
 - Detect and quantify the analyte using Multiple Reaction Monitoring (MRM) by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
[\[19\]](#)
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.

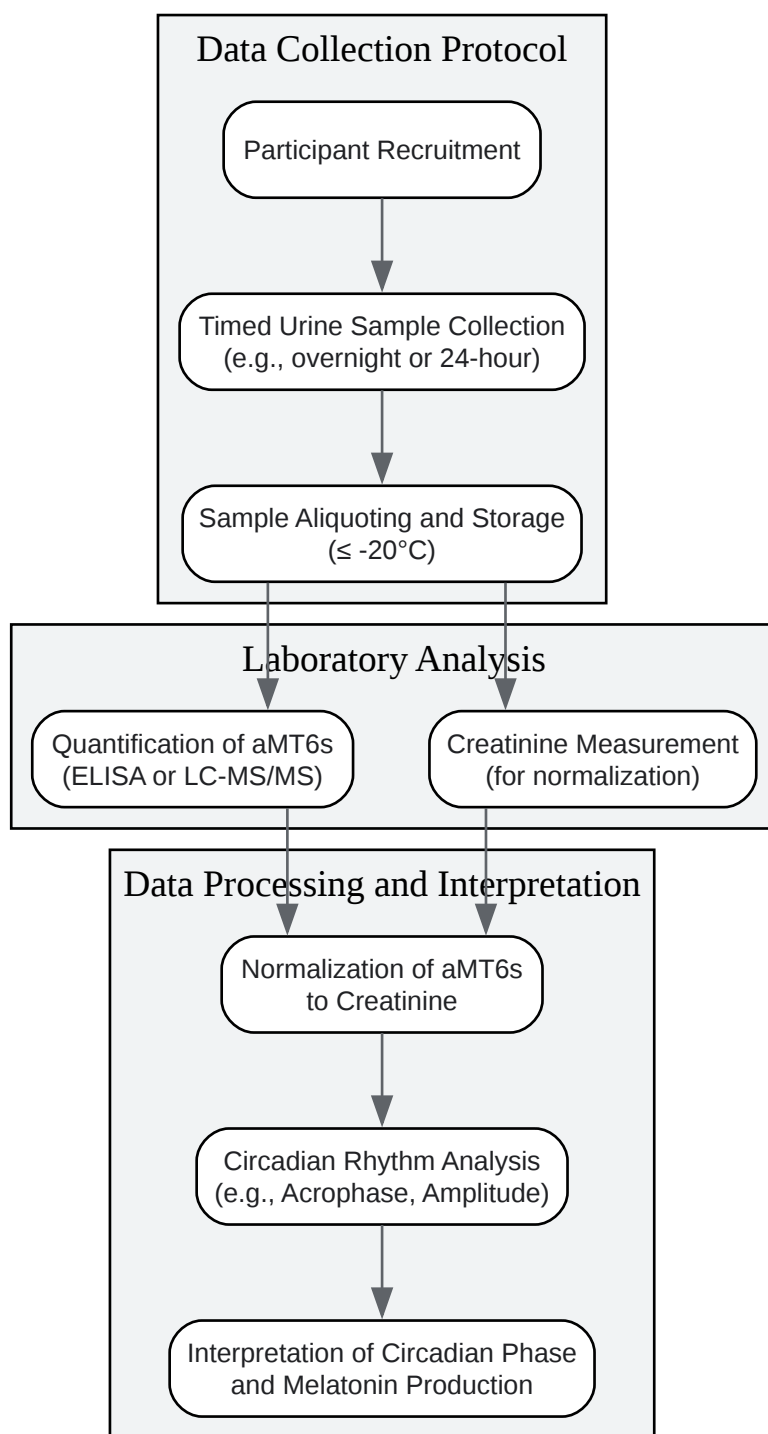
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of **6-sulfatoxymelatonin** in the samples by comparing their peak area ratios to a calibration curve constructed from the standards.

Validation Parameters for LC-MS/MS Method: A validated method should have the following parameters assessed:[17][18]

- Linearity: The range over which the assay is accurate.
- Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured. A reported LLOQ is 0.2 nmol/L.[17]
- Precision (Intra- and Inter-assay): The degree of agreement among multiple measurements. Inter-assay coefficients of variation are typically <5.4%.[17]
- Accuracy/Recovery: The closeness of the measured value to the true value. Recoveries typically range from 90-115%.[17]
- Matrix Effect: The influence of co-eluting substances on the ionization of the analyte.
- Stability: The stability of the analyte in the biological matrix under different storage conditions. aMT6s is stable in urine for at least two years at -20°C.[20][21]

Experimental Workflow for Circadian Rhythm Assessment

Urinary **6-sulfatoxymelatonin** is a key biomarker for assessing circadian phase in both clinical and research settings.



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